4-cyano-N-cyclohexylpiperidine-1-carboxamide

描述

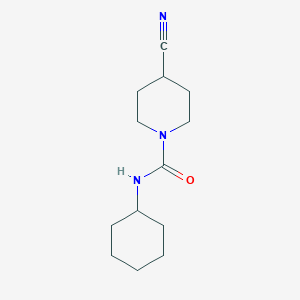

4-Cyano-N-cyclohexylpiperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a cyano (-CN) group at the 4-position of the piperidine ring and a cyclohexyl substituent attached via the carboxamide moiety at the 1-position. Its molecular structure combines rigidity (from the cyclohexyl group) with polarity (from the cyano group), making it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors where steric and electronic interactions are critical.

属性

IUPAC Name |

4-cyano-N-cyclohexylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c14-10-11-6-8-16(9-7-11)13(17)15-12-4-2-1-3-5-12/h11-12H,1-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEZGKKUMQDCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(CC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-cyclohexylpiperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of cyclohexylamine with a suitable cyano-containing compound under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 4-Cyano-N-cyclohexylpiperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

科学研究应用

Chemistry: In chemistry, 4-cyano-N-cyclohexylpiperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its cyano group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various enzymes can provide insights into their mechanisms of action.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease processes.

Industry: In industry, this compound can be utilized in the development of new materials or as a component in chemical formulations. Its unique properties may contribute to the creation of innovative products.

作用机制

The mechanism by which 4-cyano-N-cyclohexylpiperidine-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through experimental studies.

相似化合物的比较

Structural Analog Identification

The following analogs share core piperidine-carboxamide frameworks but differ in substituents, influencing their physicochemical and biological properties:

Physicochemical Properties

Pharmacological Implications

- Binding Affinity: The cyano group’s electron-withdrawing nature may enhance hydrogen bonding or dipole interactions with target proteins, unlike the electron-donating methoxy group in .

- Lipophilicity: Analogs with benzyl () or phenylamino () groups likely exhibit higher membrane permeability, favoring CNS penetration.

Research Findings and Data Gaps

While structural comparisons highlight functional group impacts, experimental data on the primary compound’s solubility, stability, and bioactivity are scarce. Key research priorities include:

- Solubility Profiling : Compare logP values and aqueous solubility across analogs.

- Enzymatic Assays : Evaluate inhibition potency against targets like kinases or GPCRs.

- Synthetic Optimization : Explore regioselective cyanations to minimize byproducts.

生物活性

4-Cyano-N-cyclohexylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyano group and a cyclohexyl moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on the melanocortin-4 receptor, which plays a crucial role in energy homeostasis and appetite regulation. The compound acts as an agonist, influencing metabolic pathways that could be beneficial in treating obesity and related disorders .

Key Mechanisms Include:

- Receptor Agonism : Activation of melanocortin receptors can lead to increased energy expenditure.

- Cytochrome P450 Interaction : Studies indicate that the compound may inhibit cytochrome P450 enzymes, which are vital for drug metabolism, suggesting potential drug-drug interactions .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies showed efficacy against various bacterial strains, including Mycobacterium tuberculosis (MIC values ranging from 6.3 to 23 µM) and other pathogenic bacteria .

Antiviral Effects

The compound has also been evaluated for its antiviral properties, particularly against viruses that affect respiratory health. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes.

Study on Melanocortin-4 Receptor Agonists

A notable case study highlighted the compound's role as a potent melanocortin-4 receptor agonist. In this study, it was shown to increase plasma exposure to indinavir—a drug metabolized by cytochrome P450 3A—indicating significant implications for drug interactions in clinical settings .

Structure-Activity Relationship (SAR) Studies

In SAR studies, modifications to the piperidine structure were explored to enhance biological activity while reducing toxicity. Variants of the compound were synthesized and tested for their effectiveness against M. tuberculosis, leading to the identification of several promising analogs .

Comparative Analysis of Biological Activity

| Compound | MIC (µM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | 6.3 - 23 | Antimicrobial, Antiviral | Effective against M. tuberculosis |

| N-(tert-butyl)-4-cyclohexylpiperidine-4-carboxamide | Varies | Melanocortin receptor agonist | Significant drug interaction potential |

| Other Piperidine Derivatives | Varies | Diverse biological activities | Includes antiviral and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。